Cas no 519-67-5 (2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione)

2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione is a quinone derivative characterized by its distinctive dihydroxy and hydroxyphenyl substituents. This compound exhibits strong redox activity due to its conjugated quinoid structure, making it valuable in applications such as organic synthesis, catalysis, and materials science. Its phenolic groups enhance solubility in polar solvents and provide sites for further functionalization. The molecule’s extended π-system contributes to its potential use in photochemical and electrochemical studies. Its stability under controlled conditions and reactivity with nucleophiles or radicals make it a versatile intermediate for designing advanced organic frameworks or functional materials. Careful handling is advised due to its sensitivity to light and oxidation.
2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione structure
519-67-5 structure
商品名:2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
CAS番号:519-67-5
MF:C18H12O6
メガワット:324.28428
CID:936174
PubChem ID:99148

2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione 化学的及び物理的性質

名前と識別子

    • 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
    • 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
    • 2,4-dione, 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-
    • AC1L40OV
    • Atromentin
    • NSC187730
    • NSC-187730
    • p-Benzoquinone,5-dihydroxy-3,6-bis(p-hydroxyphenyl)-
    • SureCN9176577
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-
    • 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-1,4-benzoquinone
    • 519-67-5
    • AKOS040750627
    • Q4817643
    • 1(4),2(3),2(6),3(4)-tetrahydroxy[1(1),2(1):2(4),3(1)-terphenyl]-2(2),2(5)-dione
    • CHEBI:149660
    • p-Benzoquinone, 2,5-dihydroxy-3,6-bis(p-hydroxyphenyl)-
    • 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)benzo-1,4-quinone #
    • 3',4,4'',6'-tetrahydroxy[1,1':4',1''-terphenyl]-2',5'-dione
    • BDBM50536674
    • 2,5-dihydroxy-3,6-bis(p-hydroxyphenyl)-p-benzoquinone
    • UNII-59557692U6
    • DTXSID60199863
    • SCHEMBL9176577
    • CHEMBL4593579
    • 59557692U6
    • FKQQKMGWCJGUCS-UHFFFAOYSA-N
    • NSC 187730
    • GLXC-20759
    • インチ: InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H
    • InChIKey: FKQQKMGWCJGUCS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O

計算された属性

  • せいみつぶんしりょう: 324.06336
  • どういたいしつりょう: 324.06338810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 115.06

2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D367120-75mg
2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
519-67-5
75mg
$ 3000.00 2023-09-07
TRC
D367120-50mg
2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
519-67-5
50mg
$2000.00 2023-05-17

2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione 関連文献

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